molecular formula C8H8O2 B1354184 3-(5-Methyl-2-furyl)prop-2-enal CAS No. 108576-22-3

3-(5-Methyl-2-furyl)prop-2-enal

Cat. No. B1354184
CAS RN: 108576-22-3
M. Wt: 136.15 g/mol
InChI Key: XYYLGSWUPMPWLD-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-2-furyl)prop-2-enal is a heteroaromatic compound . It is a colorless liquid with a sweet, spicy aroma . It belongs to the class of organic compounds known as heteroaromatic compounds, which are compounds containing an aromatic ring where a carbon atom is linked to a hetero atom .


Physical And Chemical Properties Analysis

3-(5-Methyl-2-furyl)prop-2-enal is a colorless liquid with a sweet, spicy aroma . It is slightly soluble in water and soluble in ethanol . It has a boiling point of 101°C at 5 mm Hg . The refractive index is between 1.006-1.012 and the specific gravity is between 0.998-1.004 .

Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis : Thiosemicarbazones derived from 3-(5-Methyl-2-furyl)prop-2-enal have been studied for their molecular structures and spectral properties. These compounds show intramolecular and intermolecular hydrogen bonding with significant differences in the angles between the furanic ring and the thiosemicarbazone moiety (Jouad, Allain, Khan, & Bouet, 2002).

Photochemical Properties

  • Molecular Packing and Photochemical Properties : Research on chalcone analogs, including compounds related to 3-(5-Methyl-2-furyl)prop-2-enal, has shown how molecular packing influences their photochemical properties. These studies are essential for understanding the photoreactive capabilities of such compounds (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Natural Occurrence and Synthesis

  • Identification in Natural Sources : A related furan compound was identified in various natural sources, including lavender and tea extracts. Its structure was confirmed by specific synthesis methods, indicating the presence and formation pathways of furan derivatives in nature (Naef, Jaquier, & Velluz, 1997).

Chemical Complex Formation

  • Complex Formation with Metal Halides : Studies have shown that 3-(5-Methyl-2-furyl)prop-2-enal and its derivatives can react with 3d divalent metal halides to form complexes. These complexes have potential applications in various fields, including catalysis and materials science (Bouet & Dugué, 1989).

Catalysis in Organic Reactions

  • Role in Heteroaromatic Alkylation : This compound and its derivatives have been used as substrates in heteroaromatic alkylation reactions. These studies are crucial for understanding the catalytic processes involving furan compounds (Algarra, Corma, García, & Primo, 1995).

Mass-Spectral Analysis

  • Fragmentation Studies : Mass-spectral studies of related furyl compounds have provided insights into their fragmentation patterns, which are vital for understanding their chemical behavior and potential applications (Kato & Hirao, 1972).

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYLGSWUPMPWLD-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015370
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet spicy aroma
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.998-1.004
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(5-Methyl-2-furyl)prop-2-enal

CAS RN

5555-90-8, 108576-22-3
Record name 2-Propenal, 3-(5-methyl-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108576223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(5-Methyl-2-furanyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-METHYL-2-FURYL)PROP-2-ENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080D6QWD5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(5-Methyl-2-furyl)prop-2-enal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-2-furyl)prop-2-enal
Reactant of Route 2
3-(5-Methyl-2-furyl)prop-2-enal
Reactant of Route 3
Reactant of Route 3
3-(5-Methyl-2-furyl)prop-2-enal
Reactant of Route 4
3-(5-Methyl-2-furyl)prop-2-enal
Reactant of Route 5
Reactant of Route 5
3-(5-Methyl-2-furyl)prop-2-enal
Reactant of Route 6
3-(5-Methyl-2-furyl)prop-2-enal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.